molecular formula C42H40N6O2 B11531882 N',N''-[1,4-Phenylenedi(E)methylylidene]bis[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzohydrazide]

N',N''-[1,4-Phenylenedi(E)methylylidene]bis[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzohydrazide]

Cat. No.: B11531882
M. Wt: 660.8 g/mol
InChI Key: ICLXAOLGRUPGQC-PJUICVFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’,N’'-[1,4-Phenylenedi(E)methylylidene]bis[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzohydrazide]” is a complex organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring isoquinoline and benzohydrazide moieties, suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’,N’'-[1,4-Phenylenedi(E)methylylidene]bis[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzohydrazide]” typically involves the condensation of 1,4-phenylenediamine with benzohydrazide derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction may require a catalyst, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process, including the purification of intermediates and the optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N’,N’'-[1,4-Phenylenedi(E)methylylidene]bis[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzohydrazide]” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, “N’,N’'-[1,4-Phenylenedi(E)methylylidene]bis[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzohydrazide]” can be used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes may exhibit interesting catalytic properties.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific studies would be required to confirm these activities.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of isoquinoline and benzohydrazide moieties suggests possible interactions with biological targets, such as enzymes or receptors.

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of “N’,N’'-[1,4-Phenylenedi(E)methylylidene]bis[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzohydrazide]” would depend on its specific application. In a biological context, the compound may interact with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions could modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazides and isoquinoline derivatives, such as:

  • N’-Benzylidene-N,N-dimethylhydrazine
  • Isoquinoline-3-carboxylic acid hydrazide
  • N,N’-Bis(benzylidene)hydrazine

Uniqueness

The uniqueness of “N’,N’'-[1,4-Phenylenedi(E)methylylidene]bis[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzohydrazide]” lies in its combination of isoquinoline and benzohydrazide moieties, which may confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a subject of interest for further research and development.

Properties

Molecular Formula

C42H40N6O2

Molecular Weight

660.8 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(E)-[4-[(E)-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]hydrazinylidene]methyl]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C42H40N6O2/c49-41(37-17-13-33(14-18-37)27-47-23-21-35-5-1-3-7-39(35)29-47)45-43-25-31-9-11-32(12-10-31)26-44-46-42(50)38-19-15-34(16-20-38)28-48-24-22-36-6-2-4-8-40(36)30-48/h1-20,25-26H,21-24,27-30H2,(H,45,49)(H,46,50)/b43-25+,44-26+

InChI Key

ICLXAOLGRUPGQC-PJUICVFASA-N

Isomeric SMILES

C1C2=CC=CC=C2CN(C1)CC3=CC=C(C=C3)C(=O)N/N=C/C4=CC=C(C=C4)/C=N/NC(=O)C5=CC=C(C=C5)CN6CC7=CC=CC=C7CC6

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NN=CC4=CC=C(C=C4)C=NNC(=O)C5=CC=C(C=C5)CN6CCC7=CC=CC=C7C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.